molecular formula C16H12N4O6S B2503982 N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide CAS No. 886920-74-7

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2503982
CAS No.: 886920-74-7
M. Wt: 388.35
InChI Key: XPBCMOMQAODWDP-UHFFFAOYSA-N
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Description

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H12N4O6S and its molecular weight is 388.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds bearing the 1,3,4-oxadiazole moiety, similar to the mentioned chemical, have been synthesized and evaluated for their biological activities. The synthesis processes often involve converting organic acids into esters, hydrazides, and subsequently into oxadiazole derivatives. These compounds have been tested for activities against enzymes like butyrylcholinesterase (BChE), highlighting their potential in the development of therapeutic agents. Spectroscopic techniques, including modern methods, are utilized for structural elucidation, underpinning the significance of these compounds in medicinal chemistry (Khalid et al., 2016).

Antibacterial Activity

Research into sulfone derivatives containing 1,3,4-oxadiazole moieties has demonstrated good antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae, which causes rice bacterial leaf blight. These studies reveal that such compounds can be more effective than some commercial agents, showcasing their potential in agricultural applications to combat plant diseases. In vivo and field trial evaluations have confirmed their effectiveness, marking an advancement in the use of synthetic chemistry for enhancing plant resistance against bacterial infections (Shi et al., 2015).

Anticancer Evaluation

The development and synthesis of N-substituted derivatives of oxadiazole compounds have also been explored for their anticancer activities. These studies involve evaluating the compounds against various cancer cell lines, with some derivatives showing higher anticancer activities than reference drugs. This research underscores the oxadiazole derivatives' potential in cancer therapy, providing a foundation for further exploration into their use as anticancer agents (Ravinaik et al., 2021).

Future Directions

The study of compounds containing oxadiazole rings is an active area of research due to their potential biological activities. Future research could explore the synthesis of similar compounds and investigate their properties and potential applications .

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-27(24,25)13-5-3-2-4-12(13)15-18-19-16(26-15)17-14(21)10-6-8-11(9-7-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBCMOMQAODWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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